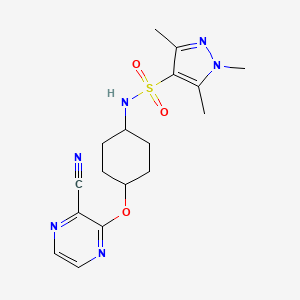
6-Hydroxy-8-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-8-(trifluoromethyl)quinoline is a chemical compound with the linear formula C10H6F3NO . It has a molecular weight of 213.16 . The compound is solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The InChI code for 6-Hydroxy-8-(trifluoromethyl)quinoline is 1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H . This indicates the presence of a quinoline core with a hydroxy group at the 6th position and a trifluoromethyl group at the 8th position.Physical And Chemical Properties Analysis
6-Hydroxy-8-(trifluoromethyl)quinoline is a solid at room temperature . It has a molecular weight of 213.16 and a linear formula of C10H6F3NO .Scientific Research Applications
- Researchers have explored derivatives of 6-Hydroxy-8-(trifluoromethyl)quinoline for their antimicrobial activity . These compounds could potentially serve as novel agents against bacterial, fungal, or viral infections.
- 6-Hydroxy-8-(trifluoromethyl)quinoline plays a role in the synthesis of analgesic compounds. For instance, it contributes to the preparation of floctafenine, an analgesic and anti-inflammatory drug .
- Fluorination of quinolines is an area of interest in medicinal chemistry. While 6-Hydroxy-8-(trifluoromethyl)quinoline itself is not directly mentioned, understanding its fluorinated counterparts sheds light on potential applications. Fluorinated quinolines exhibit diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects .
- Researchers use 6-Hydroxy-8-(trifluoromethyl)quinoline in computational chemistry programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These tools help visualize molecular simulations, aiding drug discovery and understanding molecular interactions .
Antimicrobial Properties
Synthesis of Analgesic Compounds
Fluorinated Quinolines
Simulation Visualizations
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
This compound is a heterocyclic building block and has been used in various chemical reactions .
Mode of Action
Quinoline compounds are known to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .
Biochemical Pathways
Quinoline compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant .
Result of Action
Quinoline compounds are known to have diverse biological activities, suggesting that they may interact with multiple cellular targets .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-8-(trifluoromethyl)quinoline can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the
properties
IUPAC Name |
8-(trifluoromethyl)quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7(15)4-6-2-1-3-14-9(6)8/h1-5,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFYHOOSIBJQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-8-(trifluoromethyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

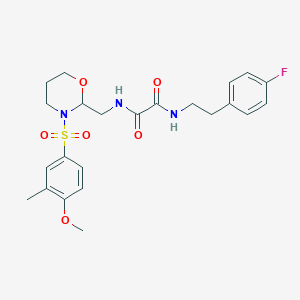
![9-(furan-2-ylmethyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2777131.png)
![5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2777133.png)
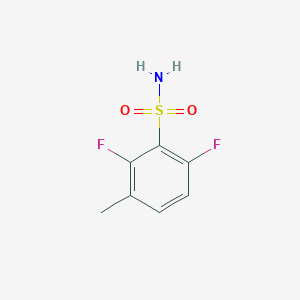

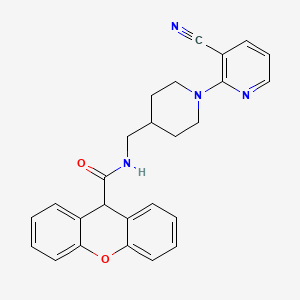
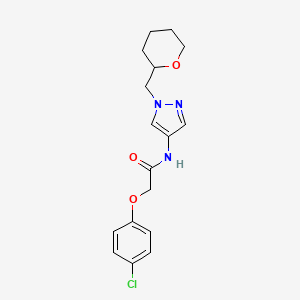
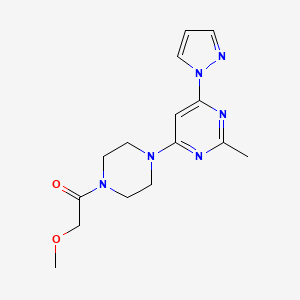
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2777143.png)
![Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2777144.png)
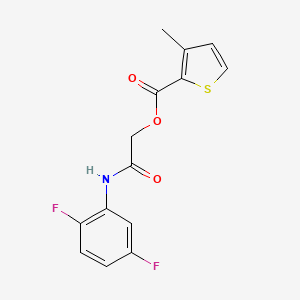
![[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2777150.png)

